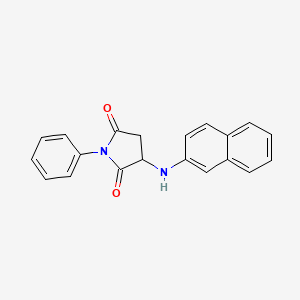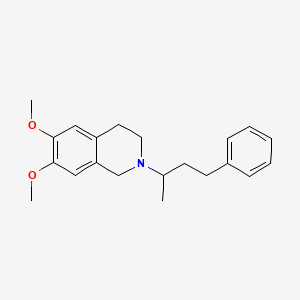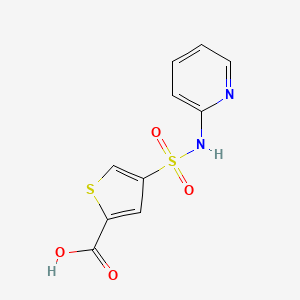
3-(Naphthalen-2-ylamino)-1-phenylpyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Naphthalen-2-ylamino)-1-phenylpyrrolidine-2,5-dione is a complex organic compound that features a naphthalene ring, an amino group, and a pyrrolidine-2,5-dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-2-ylamino)-1-phenylpyrrolidine-2,5-dione typically involves the reaction of naphthalen-2-ylamine with a suitable pyrrolidine-2,5-dione derivative under controlled conditions. One common method includes the use of a condensation reaction where the amine group of naphthalen-2-ylamine reacts with the carbonyl group of the pyrrolidine-2,5-dione derivative. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Naphthalen-2-ylamino)-1-phenylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
3-(Naphthalen-2-ylamino)-1-phenylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.
Mécanisme D'action
The mechanism of action of 3-(Naphthalen-2-ylamino)-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Naphthalen-2-ylamino)-nicotinic acid
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- Naphthopyrans substituted with phenyl or naphthalenyl moieties
Uniqueness
3-(Naphthalen-2-ylamino)-1-phenylpyrrolidine-2,5-dione is unique due to its specific structural features, which include the combination of a naphthalene ring, an amino group, and a pyrrolidine-2,5-dione moiety. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propriétés
IUPAC Name |
3-(naphthalen-2-ylamino)-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-19-13-18(20(24)22(19)17-8-2-1-3-9-17)21-16-11-10-14-6-4-5-7-15(14)12-16/h1-12,18,21H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLGQRXSQBRXHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[6-(1-azepanyl)-3-pyridazinyl]-2-ethylbenzenesulfonamide](/img/structure/B5251634.png)
![4-[(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-2-CHLOROPHENYL 4-METHOXYBENZOATE](/img/structure/B5251635.png)
![1-[3-(4-methoxyphenoxy)propoxy]-2,3,5-trimethylbenzene](/img/structure/B5251640.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-4-methoxybenzamide](/img/structure/B5251647.png)

![5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5251671.png)
![[1-[(5-Bromofuran-2-yl)methyl]piperidin-2-yl]methanol](/img/structure/B5251673.png)

![3,4-Dimethoxy-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5251699.png)
![N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5251711.png)
![2-(4-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-1H-1,2,3-triazol-1-yl)-N,N-diethylacetamide](/img/structure/B5251713.png)

![(5Z)-5-[[3-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5251726.png)
![N-[(3,5-dichlorophenyl)carbamothioyl]-2-iodobenzamide](/img/structure/B5251728.png)
